![molecular formula C24H20FN3O5S B3006251 Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate CAS No. 450371-83-2](/img/structure/B3006251.png)
Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a furan ring, a quinazolinone group, and a sulfanylacetate ester group . Each of these groups could potentially contribute to the compound’s overall properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group, for example, would likely contribute to the compound’s overall polarity and could potentially participate in pi stacking interactions. The furan ring and the quinazolinone group could also contribute to the compound’s aromaticity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it would likely participate in reactions typical of its functional groups. For example, the ester group could undergo hydrolysis, and the furan ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase the compound’s overall polarity, and the ester group could potentially make the compound susceptible to hydrolysis .Applications De Recherche Scientifique
Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
A study by Riadi et al. (2021) described the synthesis of a derivative of Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate using the S-arylation method. This compound exhibited potent cytotoxic activity against various human cancer cell lines and showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Antimicrobial Agents
Desai et al. (2007) synthesized and characterized new quinazolines, including derivatives related to Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate, as potential antimicrobial agents. These compounds were screened for antibacterial and antifungal activities against various pathogens (Desai et al., 2007).
Furan Ring Formation in Synthesis
Fujita et al. (1997) reported on the one-pot reaction of similar quinoline derivatives for the regioselective cyclization to form furan rings. This study highlights the chemical versatility and potential applications in synthesizing diverse bioactive molecules (Fujita et al., 1997).
Anticancer Agents
Han et al. (2018) developed new naproxen derivatives with a structure related to Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate. These compounds were evaluated for their anticancer activity, indicating the compound's potential in cancer therapy (Han et al., 2018).
Synthesis of Tetrahydroquinoline Derivatives
Dyachenko et al. (2015) synthesized substituted tetrahydroquinoline derivatives, showcasing the chemical synthesis capabilities of compounds related to Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate (Dyachenko et al., 2015).
Safety and Hazards
Orientations Futures
Given the complexity of this compound and the potential for biological activity based on its structural features, it could be a promising candidate for further study . Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity.
Propriétés
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-2-32-21(29)14-34-24-27-20-12-15(22(30)26-13-18-4-3-11-33-18)5-10-19(20)23(31)28(24)17-8-6-16(25)7-9-17/h3-12H,2,13-14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFJZIONMZKUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B3006169.png)
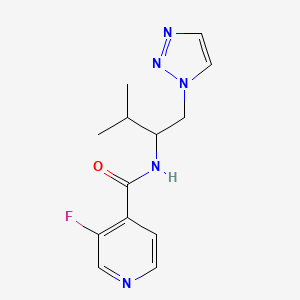
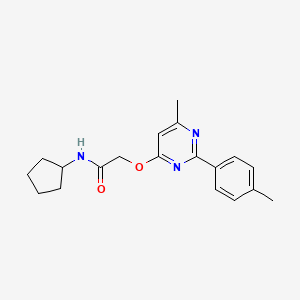
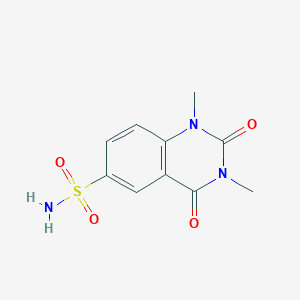
![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)
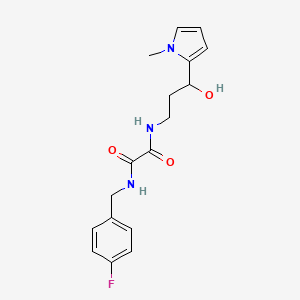
![2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3006181.png)
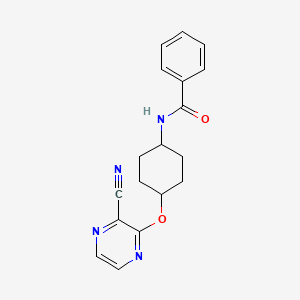
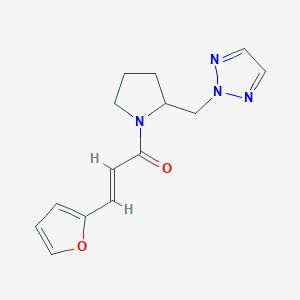
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3006184.png)
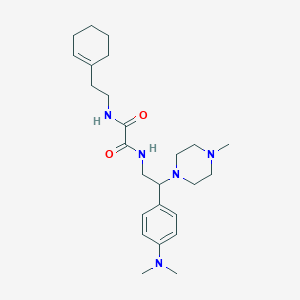


![(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B3006190.png)